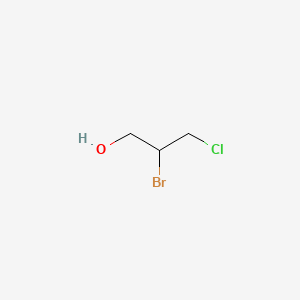

1-Propanol, 2-bromo-3-chloro-

Description

Contextual Significance of Halogenated Propanols in Organic Synthesis

Halogenated propanols, often referred to as halohydrins, are a significant class of compounds in organic synthesis due to their dual functionality, possessing both a halogen and a hydroxyl group. This arrangement allows them to serve as versatile building blocks for creating more complex molecules. drugbank.com They are key intermediates in the synthesis of various organic compounds, including epoxides, which are formed through an intramolecular substitution reaction in the presence of a base. umich.edu

The reactivity of halohydrins is influenced by the nature of the halogen and the structure of the carbon skeleton. For instance, compounds like 1-chloro-2-propanol (B90593) and 2-chloro-1-propanol react with amines to form amino alcohols, often proceeding through a propylene (B89431) oxide intermediate. umich.eduresearchgate.net Furthermore, halohydrins are utilized in the synthesis of pharmaceutically important compounds and agrochemicals. researchgate.netsigmaaldrich.com The enzymatic halogenation of substrates using haloperoxidases represents a mild and smooth method for producing halogenated compounds, highlighting the importance of these structures in biocatalysis as well. groenkennisnet.nl The study of reactions involving halogenated organics, such as the reactions of 2-propanol radicals, provides insight into complex mechanisms like proton-coupled electron transfer (PCET), which are fundamental in various chemical and biological systems. acs.orgacs.orgnih.gov

Research Landscape and Emerging Trends Pertaining to 1-Propanol, 2-bromo-3-chloro-

The research landscape for 1-Propanol, 2-bromo-3-chloro- (CAS 73727-39-6) is notably sparse. Publicly available scientific literature and chemical databases show limited specific investigation into its synthesis, reactivity, or application. nih.gov

In contrast, its isomer, 1-bromo-3-chloropropan-2-ol (B1265474) (CAS 4540-44-7), has garnered more significant research interest. Studies on this isomer have focused on its development as a novel chiral building block for the synthesis of pharmaceutically important compounds. researchgate.net Research has successfully developed and validated HPLC methods for the resolution of its racemic mixture, which is a critical step for its application in enantioselective synthesis. researchgate.net This trend towards using small, functionalized chiral molecules as synthons for complex targets is a major focus in modern pharmaceutical and materials science. The interest in such isomers suggests a potential, yet untapped, field of inquiry for 1-Propanol, 2-bromo-3-chloro-, should its synthesis and purification become subjects of academic or industrial research.

Scope and Objectives of Academic Inquiry on 1-Propanol, 2-bromo-3-chloro-

Given the lack of dedicated research, the scope of academic inquiry into 1-Propanol, 2-bromo-3-chloro- is currently theoretical, based on the known chemistry of related halohydrins. The primary objectives for future research would likely involve:

Development of Synthetic Routes: Establishing efficient and stereoselective methods for the synthesis of 1-Propanol, 2-bromo-3-chloro-. This would be the foundational step for any further investigation.

Exploration of Reactivity: A systematic study of its reactions, particularly intramolecular cyclization to form the corresponding bromo-epoxide, and its behavior with various nucleophiles. Understanding its reactivity profile is crucial for its utility as a synthetic intermediate.

Investigation as a Building Block: Utilizing the compound in the synthesis of novel heterocyclic compounds or as a fragment in the construction of larger, biologically active molecules. The presence of two different halogens (bromine and chlorine) offers the potential for selective reactivity, a highly desirable feature in complex syntheses.

Comparative Studies: A direct comparison of the reactivity and synthetic utility of 1-Propanol, 2-bromo-3-chloro- against its more studied isomer, 1-bromo-3-chloropropan-2-ol, could reveal important structure-activity relationships.

The pursuit of these objectives would clarify the chemical character of 1-Propanol, 2-bromo-3-chloro- and establish its potential value within the broader field of organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloropropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrClO/c4-3(1-5)2-6/h3,6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTCNBWIWNNMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.43 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73727-39-6 | |

| Record name | 1-Propanol, 2-bromo-3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073727396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC227854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanistic Investigations and Reactivity Profiles of 1 Propanol, 2 Bromo 3 Chloro

Nucleophilic Substitution Reactions Involving Halogen and Hydroxyl Groups

Nucleophilic substitution reactions are fundamental in organic chemistry, and 1-Propanol, 2-bromo-3-chloro- provides a versatile platform to explore these mechanisms. The presence of two potential leaving groups, the bromide and chloride ions, as well as the hydroxyl group which can be converted into a good leaving group, allows for the investigation of intramolecular and intermolecular substitution pathways.

Intramolecular Substitution Mechanisms (SNi) and Cyclization Pathways

Intramolecular nucleophilic substitution (SNi) in haloalcohols often leads to the formation of cyclic ethers. In the case of 1-Propanol, 2-bromo-3-chloro-, treatment with a base can deprotonate the hydroxyl group, forming an alkoxide. This alkoxide can then act as an internal nucleophile, attacking one of the carbon atoms bearing a halogen.

The reaction of γ-haloalcohols with a base can proceed through a common intermediate, the γ-haloalkoxide ion. researchgate.net This intermediate can then undergo either intramolecular substitution to form a cyclic ether or elimination. researchgate.net Studies on related chlorohydrins have shown that the formation of a γ-chloroalkoxy anion intermediate favors the SNi reaction. researchgate.net For instance, the reaction of 1-chloro-2-propanol (B90593) with isopropyl amine proceeds through a propylene (B89431) oxide intermediate, indicating an SNi-type mechanism. researchgate.net

In the context of 1-Propanol, 2-bromo-3-chloro-, the intramolecular attack of the alkoxide could theoretically lead to the formation of a substituted oxetane. The relative reactivity of the C-Br and C-Cl bonds would influence which cyclization pathway is preferred. Generally, bromide is a better leaving group than chloride, suggesting that the initial cyclization would likely involve the displacement of the bromide ion. msu.edu Research on similar systems, such as 1-bromo-3-chloro-2-propanol, has been utilized in the synthesis of bromomethyloxetanes, where the bromide is the leaving group in the cyclization step. nih.gov

Bimolecular Nucleophilic Substitution (SN2) Regioselectivity and Kinetics

Bimolecular nucleophilic substitution (SN2) reactions are characterized by a second-order rate law, dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com In 1-Propanol, 2-bromo-3-chloro-, an external nucleophile can attack either the carbon bearing the bromine or the carbon bearing the chlorine.

The regioselectivity of the SN2 reaction is governed by several factors, including the nature of the leaving group and steric hindrance at the reaction center. Bromine is a better leaving group than chlorine due to the weaker C-Br bond and the greater stability of the bromide ion compared to the chloride ion. msu.edu Therefore, in a competitive SN2 reaction, the nucleophile would preferentially attack the carbon bonded to the bromine atom.

The kinetics of SN2 reactions are sensitive to the structure of the alkyl halide. masterorganicchemistry.com Primary alkyl halides, like the 3-chloro group in this molecule, are generally more reactive in SN2 reactions than secondary alkyl halides, such as the 2-bromo group, due to less steric hindrance. masterorganicchemistry.com However, the superior leaving group ability of bromide often outweighs the steric factor. The Finkelstein reaction, a classic example of an SN2 process, demonstrates the exchange of halogens, where the reaction equilibrium is driven by the precipitation of the resulting salt in a suitable solvent. researchgate.net

Unimolecular Nucleophilic Substitution (SN1) and Carbocation Stability

Unimolecular nucleophilic substitution (SN1) reactions proceed through a carbocation intermediate and exhibit a first-order rate law, dependent only on the concentration of the substrate. libretexts.orgpressbooks.pub The rate-limiting step is the formation of the carbocation. libretexts.org The stability of the carbocation is a crucial factor in determining the feasibility of an SN1 reaction. libretexts.org

For 1-Propanol, 2-bromo-3-chloro-, the formation of a primary carbocation at the C-3 position (by loss of Cl⁻) or a secondary carbocation at the C-2 position (by loss of Br⁻) is possible. Secondary carbocations are significantly more stable than primary carbocations. libretexts.org Therefore, if an SN1 reaction were to occur, it would most likely proceed via the formation of the secondary carbocation at the C-2 position.

The hydroxyl group can also participate in SN1 reactions after being protonated to form a better leaving group (water). However, SN1 reactions are generally favored for tertiary alkyl halides and are less common for primary and secondary halides unless stabilized by resonance. libretexts.orgmasterorganicchemistry.com Given that 1-Propanol, 2-bromo-3-chloro- contains primary and secondary halide positions, SN1 reactions are less likely to be the dominant pathway compared to SN2, especially with strong nucleophiles. The reaction of tertiary alcohols with hydrogen halides to form alkyl halides is a classic example of an SN1 reaction, highlighting the importance of carbocation stability. rsc.org

Elimination Reactions Leading to Unsaturated Products

Elimination reactions of alkyl halides are important routes to the synthesis of alkenes. lumenlearning.com 1-Propanol, 2-bromo-3-chloro- can undergo elimination reactions to form various unsaturated products, depending on the reaction conditions and the specific pathway followed.

1,2-Elimination Pathways

1,2-elimination (or β-elimination) involves the removal of a proton and a leaving group from adjacent carbon atoms, leading to the formation of a double bond. libretexts.org In 1-Propanol, 2-bromo-3-chloro-, there are two possible 1,2-elimination pathways:

Removal of HBr: A base can abstract a proton from either the C-1 or C-3 position, with the concurrent departure of the bromide ion from C-2. This would lead to the formation of a chloropropenol.

Removal of HCl: A base can abstract a proton from the C-2 position, with the departure of the chloride ion from C-3. This would lead to the formation of a bromopropenol.

The regioselectivity of 1,2-elimination reactions is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. libretexts.orgmasterorganicchemistry.com The choice of base can also influence the product distribution. Bulky bases tend to favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. msu.edu

The mechanism of 1,2-elimination can be either bimolecular (E2) or unimolecular (E1). The E2 mechanism is a concerted, one-step process that is favored by strong bases. libretexts.org The E1 mechanism proceeds through a carbocation intermediate and is in competition with the SN1 reaction. msu.edu For primary and secondary alkyl halides, the E2 pathway is generally more common, especially in the presence of a strong, non-nucleophilic base. libretexts.org

1,4-Elimination and Fragmentation Processes

In addition to 1,2-elimination, γ-haloalcohols can undergo 1,4-elimination, also known as fragmentation. This process involves the removal of a proton from the hydroxyl group and a leaving group from the γ-carbon, leading to the formation of an alkene and a carbonyl compound.

Studies on the alkaline decomposition of 3-bromo-1-propanols have shown that both intramolecular substitution and 1,4-elimination can occur from a common γ-bromoalkoxide ion intermediate. researchgate.net The relative yields of the two pathways are influenced by the substitution pattern and the ionizing power of the medium. researchgate.net Fragmentation is observed to be favored when the resulting olefin is thermodynamically stable. researchgate.net In some cases, fragmentation can compete with or even dominate over ring closure, particularly when structural features stabilize the fragmentation products. researchgate.net For instance, the presence of gem-dimethyl groups can promote fragmentation to form isobutylene. researchgate.net

In the case of 1-Propanol, 2-bromo-3-chloro-, a 1,4-elimination pathway could potentially occur after the formation of the alkoxide. This would involve the removal of the chloride ion from the C-3 position and the cleavage of the C1-C2 bond, which is a less common fragmentation pattern for this specific structure. The mass spectrum of propan-1-ol shows fragmentation patterns that can help in understanding the cleavage of bonds upon ionization. docbrown.info

Role of Solvent Effects and Catalysis in Reaction Outcomes

The reactivity of halogenated propanols such as 1-propanol, 2-bromo-3-chloro- is profoundly influenced by the choice of solvent and the presence of catalysts. These factors can dictate the reaction pathway, favoring mechanisms like nucleophilic substitution (SN1 or SN2) or elimination, and can be harnessed to steer the reaction towards a desired product.

The solvent's properties, particularly its polarity and ability to act as a proton donor (protic) or acceptor (aprotic), play a critical role in stabilizing transition states and intermediates. In the context of nucleophilic substitution, polar protic solvents like water and alcohols are capable of hydrogen bonding. masterorganicchemistry.com This allows them to stabilize both cations and anions effectively. For a reaction proceeding through an SN1 mechanism, which involves the formation of a carbocation intermediate, polar protic solvents are highly favorable as they lower the energy of the transition state leading to the carbocation. masterorganicchemistry.com Conversely, these solvents can hinder SN2 reactions by forming a solvent cage around the nucleophile, reducing its reactivity. libretexts.org

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972), lack an acidic proton but possess a significant dipole moment. They are effective at solvating cations but not anions. This leaves the nucleophile relatively "bare" and highly reactive, thus accelerating SN2 reactions. For a substrate like 1-propanol, 2-bromo-3-chloro-, where both primary (C1-OH, C3-Cl) and secondary (C2-Br) positions are potential reaction sites, the choice of solvent is crucial in determining the product distribution. For instance, halohydrin formation is often carried out in a mixture of an organic solvent and water, such as aqueous DMSO, to ensure solubility of the reactants while providing a nucleophilic solvent (water). libretexts.orgjove.com

Catalysis introduces alternative reaction pathways with lower activation energies. In the reactions of halohydrins, both chemical and biological catalysts are employed. Acid catalysts can facilitate the synthesis of dichloropropanol (B8674427) from glycerol (B35011) and hydrochloric acid. In biological systems, enzymes known as halohydrin dehalogenases (HHDHs) have been identified that catalyze the stereoselective dehalogenation of various halohydrins. researchgate.net These enzymes can be used for the kinetic resolution of racemic mixtures to produce enantiopure compounds, which are valuable intermediates in the pharmaceutical industry. researchgate.net For example, a halohydrin dehalogenase from an Alphaproteobacterium has been shown to catalyze the dehalogenation of compounds like (R,S)-2-bromo-1-phenylethanol and (R,S)-1-chloro-3-phenoxy-2-propanol. researchgate.net

Table 1: Influence of Solvent Type on Nucleophilic Substitution Outcomes for Halohydrins

| Solvent Type | Key Characteristics | Effect on SN1 Reactions | Effect on SN2 Reactions | Typical Solvents |

| Polar Protic | Contains acidic protons (e.g., -OH, -NH). Capable of hydrogen bonding. | Accelerates . Stabilizes the carbocation intermediate and the leaving group. | Hinders . Solvates the nucleophile, reducing its reactivity. | Water (H₂O), Methanol (CH₃OH), Ethanol (B145695) (C₂H₅OH) |

| Polar Aprotic | Has a large dipole moment but no acidic protons. | Slows . Less effective at stabilizing the carbocation intermediate compared to protic solvents. | Accelerates . Solvates the cation but leaves the anion/nucleophile "bare" and more reactive. | Dimethyl Sulfoxide (DMSO), Acetone (CH₃COCH₃), Acetonitrile (CH₃CN) |

| Non-Polar | Low dielectric constant, no significant dipole moment. | Strongly Hinders . Does not effectively stabilize charged intermediates or transition states. | Slows . Reactants often have poor solubility. | Hexane, Carbon Tetrachloride (CCl₄) |

Surface-Mediated Reactions and Thermal Decomposition Profiles of Halogenated Propanols

The behavior of halogenated propanols on solid surfaces and under thermal stress reveals further aspects of their reactivity, including decomposition pathways and potential for surface functionalization.

Surface-mediated reactions involve the interaction of the molecule with a solid substrate, which can act as a catalyst or a template for reactions. A notable example is the reaction of 3-chloro-1-propanol (B141029) on a silicon Si(100) surface. caltech.edu Studies have shown that 3-chloro-1-propanol chemisorbs onto the silicon surface through a dissociative reaction of its hydroxyl (-OH) group, forming Si-H and Si-O-C bonds while leaving the C-Cl bond intact. caltech.edu This creates a well-defined, chlorine-terminated organic layer on the silicon. Subsequent irradiation of this surface with 193 nm photons can cleave the C-Cl bond, generating surface radicals that can couple, demonstrating a method for building secondary organic layers on semiconductor surfaces. caltech.edu This type of surface chemistry highlights the potential of using halogenated propanols like 1-propanol, 2-bromo-3-chloro- as bifunctional linkers in materials science.

The thermal decomposition of halogenated organic compounds can proceed through various mechanisms, including elimination, substitution, and fragmentation reactions. For halogenated alcohols, a common pathway is dehydrohalogenation (the elimination of H-X), which typically leads to the formation of alkenes, epoxides, or carbonyl compounds. The thermal degradation of poly(vinyl chloride) (PVC), for example, primarily yields hydrogen chloride (HCl) and benzene. tandfonline.com For smaller molecules like halohydrins, intramolecular substitution can occur upon heating, especially in the presence of a base, to yield epoxides. The specific products of thermal decomposition depend heavily on the structure of the alcohol and the reaction conditions. For a related compound, 2-bromo-3'-chloropropiophenone, thermal degradation above 200°C releases HBr and HCl gases. The degradation of halogenated carbons can also be facilitated in alkaline alcoholic solutions at elevated temperatures (50-70°C). researchgate.net

The study of β-halohydrins on a Rhodium (Rh(111)) surface showed that carbon-halogen bond scission is a key reaction step. acs.org The thermal stability of halogenated alcohols can also be influenced by the solvent environment; in certain halogenated alcohol solvents, the thermal stability of proteins has been shown to be greatly reduced. nih.gov

Table 2: Observed Reaction Products for Selected Halogenated Alcohols Under Different Conditions

| Compound | Conditions | Key Products | Reaction Type |

| 3-Chloro-1-propanol | Thermal/Photoinduced reaction on Si(100) surface | Si-O-CH₂CH₂CH₂Cl, Si-H | Surface-mediated dissociative chemisorption caltech.edu |

| Poly(vinyl chloride) | Thermal degradation | HCl, Benzene | Elimination / Pyrolysis tandfonline.com |

| Halogenated Carbons | Alkaline 2-propanol, 50-70°C | Dechlorinated products | Reductive dehalogenation researchgate.net |

| 2-Bromo-3'-chloropropiophenone | Heating > 200°C | HBr gas, HCl gas | Thermal Decomposition |

| 3-Chloro-1-propanol | Joint action of aluminum and its halogen compounds | Not specified | Decomposition rsc.org |

Advanced Spectroscopic and Computational Characterization of 1 Propanol, 2 Bromo 3 Chloro

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the three-dimensional structure and bonding of molecules. For a chiral molecule like 1-Propanol, 2-bromo-3-chloro-, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FTIR), and Raman spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformational landscape of flexible molecules. For 1-Propanol, 2-bromo-3-chloro-, which has two chiral centers (at C2 and C3), four stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). NMR can distinguish between these diastereomers and provide insight into the preferred rotational conformations (rotamers) around the C-C bonds.

In analogous compounds like 1-chloro- and 1-bromo-2-propanol, NMR studies, particularly the analysis of vicinal coupling constants (³JHH), have been crucial. These studies reveal a strong preference for the gauche conformation of the X-C-C-O (where X is a halogen) fragment. researchgate.net This preference is identified by analyzing the coupling constants between the diastereotopic methylene (B1212753) hydrogens. researchgate.net For 1-Propanol, 2-bromo-3-chloro-, the analysis of ¹H and ¹³C NMR spectra would be expected to show distinct chemical shifts for each carbon and proton, with the complexity of the spectra reflecting the diastereomeric purity of the sample. The coupling constants between protons on C1, C2, and C3 would be critical for deducing the dominant dihedral angles and thus the most stable conformers in solution.

Table 1: Predicted NMR Observables for Conformational Analysis of 1-Propanol, 2-bromo-3-chloro- (Note: These are predicted values based on analogous compounds and general principles, not experimental data.)

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 3.5 - 4.5 | Chemical shifts of protons on C1, C2, and C3 are sensitive to the local electronic environment and conformation. Vicinal coupling constants (³JHH) provide dihedral angle information. |

| ¹³C | 40 - 70 | Chemical shifts of C1, C2, and C3 are indicative of the substitution pattern and conformation. |

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its geometry and bonding. For 1-Propanol, 2-bromo-3-chloro-, the vibrational spectra would be characterized by specific frequencies corresponding to the stretching and bending of its functional groups.

A key feature in the FTIR spectrum of related halohydrins is the O-H stretching band. In dilute solutions, the presence of a sharp band around 3600 cm⁻¹ is indicative of a free hydroxyl group, while a broader, red-shifted band suggests the presence of intramolecular hydrogen bonding. Studies on 2-chloroethanol (B45725) and 2-bromoethanol (B42945) have shown that the gauche conformer is stabilized by such an intramolecular O-H···X hydrogen bond. The relative intensities of vibrational bands corresponding to different conformers can be used to estimate their relative populations and the enthalpy difference between them. For 1-Propanol, 2-bromo-3-chloro-, one would expect to observe distinct C-Br and C-Cl stretching frequencies, which would also differ slightly between the various stable conformers.

Table 2: Expected Vibrational Frequencies for 1-Propanol, 2-bromo-3-chloro- (Note: Based on typical ranges for functional groups.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| O-H Stretch (Free) | ~3600 - 3650 | Indicates conformers without intramolecular hydrogen bonding. |

| O-H Stretch (H-bonded) | ~3500 - 3590 | Indicates conformers stabilized by an intramolecular O-H···X bond. |

| C-H Stretch | ~2850 - 3000 | Characteristic of the propanol (B110389) backbone. |

| C-O Stretch | ~1000 - 1260 | Associated with the alcohol functional group. |

| C-Cl Stretch | ~600 - 800 | Sensitive to the conformation around the C2-C3 bond. |

| C-Br Stretch | ~500 - 600 | Sensitive to the conformation around the C1-C2 bond. |

Conformational Analysis and Isomerism of 1-Propanol, 2-bromo-3-chloro-

The presence of multiple rotatable single bonds and stereocenters in 1-Propanol, 2-bromo-3-chloro- leads to complex conformational isomerism. The stability of these conformers is dictated by a balance of steric hindrance, electrostatic interactions, and subtle electronic effects.

For the C2-C3 bond, rotation leads to gauche and trans (or anti) conformers regarding the relative positions of the bromine and chlorine atoms. Similarly, rotation around the C1-C2 bond affects the orientation of the hydroxyl group relative to the bromine atom.

Theoretical and spectroscopic analyses of similar molecules like 1-chloro-2-propanol (B90593) and 2-haloethanols consistently show that conformers with a gauche orientation of the electronegative substituents are surprisingly stable, a phenomenon known as the "gauche effect". researchgate.net For 1-Propanol, 2-bromo-3-chloro-, it is predicted that the most stable conformers will have a gauche relationship between the C-Br and C-Cl bonds, and also between the C-Br and C-OH groups. This is contrary to what would be expected based on steric repulsion alone, which would favor a trans arrangement of the bulky substituents.

The preference for the gauche conformer in halohydrins is primarily attributed to two main stabilizing interactions: intramolecular hydrogen bonding and hyperconjugation.

Intramolecular Hydrogen Bonding: In a gauche conformation, the hydroxyl hydrogen can form a weak hydrogen bond with one of the halogen atoms (O-H···X). This interaction stabilizes the gauche rotamer over the trans rotamer, where the hydroxyl and halogen groups are too far apart to interact. In 1-Propanol, 2-bromo-3-chloro-, two such interactions are possible: O-H···Br and O-H···Cl. The strength of this bond would influence the relative stability of the different gauche conformers.

Hyperconjugation: This is a stabilizing electronic interaction involving the delocalization of sigma (σ) electrons into an adjacent empty or partially filled orbital. researchgate.netsigmaaldrich.cn In the context of 1-Propanol, 2-bromo-3-chloro-, hyperconjugation can occur between the lone pair electrons on the oxygen atom and the antibonding orbital (σ) of the C-X bond (n_O -> σ_C-X), or between the C-H sigma bonds and the C-X antibonding orbital (σ_C-H -> σ*_C-X). These interactions are stereoelectronically dependent and are often maximized in a gauche or anti-periplanar arrangement, contributing to the stabilization of conformers that might otherwise be disfavored by sterics.

Quantum Chemical Computations for Molecular Properties and Reactivity Prediction

In the absence of extensive experimental data, quantum chemical computations, such as Density Functional Theory (DFT) and ab initio methods, are invaluable for predicting the properties of molecules like 1-Propanol, 2-bromo-3-chloro-. These calculations can provide detailed information on:

Conformational Energies: Computations can determine the relative energies of all possible conformers, identifying the most stable structures in the gas phase and in solution (by using solvent models). This allows for a quantitative prediction of the gauche vs. trans preference.

Geometric Parameters: Bond lengths, bond angles, and dihedral angles for the lowest energy conformers can be calculated with high accuracy.

Spectroscopic Properties: NMR chemical shifts and coupling constants, as well as vibrational (IR and Raman) frequencies, can be computed and compared with experimental data to confirm structural assignments.

Electronic Properties: Molecular orbitals, electrostatic potential maps, and atomic charges can be calculated to understand the molecule's reactivity, including the sites most susceptible to nucleophilic or electrophilic attack. For instance, the calculated electrostatic potential would likely show a region of negative potential around the oxygen and halogen atoms and positive potential around the hydroxyl hydrogen.

Table 3: Example of Data Obtainable from Quantum Chemical Computations (Note: This table illustrates the type of data generated, not actual results for this specific molecule.)

| Property | Example Computational Output | Significance |

| Relative Energy (kcal/mol) | Conformer A: 0.00Conformer B: +1.5Conformer C: +2.1 | Predicts the relative population of conformers at equilibrium. |

| O-H···X Bond Distance (Å) | 2.5 Å | Quantifies the strength and presence of intramolecular hydrogen bonding. |

| ¹³C NMR Chemical Shift (ppm) | C1: 65.2C2: 58.9C3: 48.5 | Aids in the assignment of experimental NMR spectra. |

| Natural Bond Orbital (NBO) Analysis | E(2) for n_O -> σ*_C-Br = 2.1 kcal/mol | Quantifies the stabilization energy from specific hyperconjugative interactions. |

By combining insights from these computational methods with the principles derived from experimental studies on analogous systems, a robust and detailed picture of the advanced structural and electronic characteristics of 1-Propanol, 2-bromo-3-chloro- can be developed.

Density Functional Theory (DFT) Applications for Geometrical Optimization and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, conformational stability, and energetic properties of molecules. For a molecule such as 1-Propanol, 2-bromo-3-chloro-, with multiple rotatable bonds and chiral centers, DFT can be employed to identify the most stable conformers and the energy barriers between them.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G**, are instrumental in optimizing the molecular geometry to find energy minima on the potential energy surface. These calculations can determine key structural parameters like bond lengths, bond angles, and dihedral angles for each stable conformer.

For instance, computational studies on analogous compounds like 3-chloro-1-propanol (B141029) and 3-bromo-1-propanol (B121458) have been performed to investigate conformational stability. researchgate.net Research on 1,3-dichloro-2-propanol (B29581) predicted the existence of a mixture of Ggg1 and Ggg conformations at ambient temperatures, highlighting the influence of intramolecular interactions on structural preference. researchgate.net In these low-energy structures, the non-bonded distance between the chlorine and hydroxyl hydrogen (Cl⋯H(O)) was calculated to be approximately 2.6–2.7 Å, suggesting significant dipolar interactions. researchgate.net

The application of DFT to 1-Propanol, 2-bromo-3-chloro- would similarly elucidate the preferred three-dimensional structures by accounting for the complex interplay of steric hindrance and intramolecular forces, such as potential hydrogen bonding between the hydroxyl group and the halogen atoms.

Table 1: Illustrative DFT-Calculated Conformational Energy Differences for Analogous Halopropanes This table presents data for analogous compounds to illustrate the type of results obtained from DFT calculations.

| Compound | Conformer Transition | Calculated Enthalpy Difference (ΔH) | Reference |

|---|---|---|---|

| 1-Chloropropane | Trans to Gauche | -0.62 ± 0.06 kJ/mol (Gauche is more stable) | researchgate.net |

| 1-Bromopropane | Trans to Gauche | -0.86 ± 0.08 kJ/mol (Gauche is more stable) | researchgate.net |

Molecular Modeling of Intermolecular Interactions and Solvent Effects

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules on a larger scale. For 1-Propanol, 2-bromo-3-chloro-, this is crucial for understanding how individual molecules interact with each other and with solvent molecules, which dictates macroscopic properties like solubility and boiling point.

Intermolecular Interactions: The subject molecule contains a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, as well as polar carbon-halogen bonds (C-Br and C-Cl) that create dipole-dipole interactions. masterorganicchemistry.com In a condensed phase, these forces would be significant. Molecular dynamics (MD) simulations can model an ensemble of molecules to predict how they arrange themselves, revealing dominant intermolecular hydrogen bonding networks and other non-covalent interactions. For example, studies on similar alcohols show strong intermolecular hydrogen bonding in their condensed phases. researchgate.net

Solvent Effects: The choice of solvent can dramatically influence the reactivity and stability of a solute. libretexts.org The solubility of 1-Propanol, 2-bromo-3-chloro- is expected to vary significantly depending on the solvent's polarity. Due to its own polar nature, it would likely be more soluble in polar organic solvents like alcohols and acetone (B3395972) than in non-polar solvents like hexane. solubilityofthings.com

Computational models can simulate solvent effects either explicitly (by including individual solvent molecules in the calculation) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant). These models are essential for:

Predicting how a solvent will affect conformational equilibrium. A polar solvent may stabilize a more polar conformer.

Modeling reaction kinetics in solution. Polar, protic solvents can stabilize ions and transition states in SN1 reactions, accelerating the reaction rate. libretexts.org Conversely, they can solvate nucleophiles, potentially slowing down SN2 reactions. libretexts.org Given the structure of 1-Propanol, 2-bromo-3-chloro-, its reactions would be highly sensitive to the solvent environment.

Table 3: Predicted Influence of Solvent Type on the Behavior of 1-Propanol, 2-bromo-3-chloro-

| Solvent Type | Example Solvents | Predicted Interaction and Effect |

|---|---|---|

| Polar Protic | Water, Methanol, Ethanol (B145695) | Strong hydrogen bonding with the -OH group. High solubility expected. Can stabilize ionic intermediates and transition states, favoring SN1 pathways. libretexts.org |

| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Good solubility due to dipole-dipole interactions. Favors SN2 reactions by solvating cations but not heavily solvating anionic nucleophiles. libretexts.orgsolubilityofthings.com |

| Non-Polar | Hexane, Toluene | Limited solubility expected. Intermolecular forces within the solvent are weaker, leading to less effective solvation of the polar solute. solubilityofthings.com |

Academic Applications and Functionalization Strategies of 1 Propanol, 2 Bromo 3 Chloro

1-Propanol, 2-bromo-3-chloro- as a Pivotal Synthetic Intermediate

The unique constitution of 1-propanol, 2-bromo-3-chloro-, with its hydroxyl, bromo, and chloro groups, earmarks it as a valuable intermediate in organic synthesis. The differential reactivity of the C-Br, C-Cl, and O-H bonds enables chemists to perform sequential reactions, building molecular complexity in a controlled manner.

Precursor in the Synthesis of Pharmaceutically Relevant Compounds

Halogenated propanols and related C3 structures are fundamental components in the synthesis of numerous pharmaceuticals. nih.gov While direct utilization of 1-propanol, 2-bromo-3-chloro- is not extensively documented, its structural motifs are found in precursors to various active pharmaceutical ingredients (APIs). For instance, 1-bromo-3-chloropropane is a key intermediate used in the synthesis of antidepressants, antipsychotics, and local anesthetics. who.int Similarly, 3-chloro-1,2-propandiol is a building block for drugs like Guanadrel, an antihypertensive agent. mdpi.com

The vicinal bromo- and chloro-halohydrin structure of 1-propanol, 2-bromo-3-chloro- allows for its potential conversion into an epoxide, a highly reactive intermediate. This epoxide can then be opened by various nucleophiles to introduce diverse functionalities, a common strategy in pharmaceutical synthesis. The compound could serve as a precursor for molecules where a three-carbon chain with specific oxygenation and functionalization patterns is required.

Table 1: Potential Pharmaceutical Scaffolds from 1-Propanol, 2-bromo-3-chloro- Derivatives

| Precursor Class | Potential Transformation | Resulting Scaffold | Relevance |

| Halohydrins | Intramolecular cyclization (epoxidation) | Substituted oxiranes | Intermediates for beta-blockers, antiviral agents |

| 1,3-Dihalopropanes | Nucleophilic substitution with amines | Functionalized propylamines | Side chains for antihistamines, antipsychotics |

| Glycerol (B35011) derivatives | Protection, substitution, and deprotection | Chiral C3 synthons | Building blocks for antiviral and cardiovascular drugs |

Building Block for Agro-chemicals and Industrial Fine Chemicals

In the agrochemical sector, halogenated compounds are frequently used as intermediates for pesticides and herbicides. The reactivity of 1-propanol, 2-bromo-3-chloro- makes it a candidate for the synthesis of such molecules. For example, 1-bromo-3-chloropropane is used as an intermediate in the manufacturing of pesticides. who.int The dual halogen functionality allows for stepwise reactions, such as introducing a thioether linkage via reaction at the more labile C-Br bond, followed by another substitution at the C-Cl bond.

As an industrial fine chemical, its utility lies in its ability to act as a cross-linking agent or as a monomer for specialty polymers. The hydroxyl group can be esterified or etherified, while the halogens provide sites for polymerization or grafting onto other molecules.

Synthesis of Heterocyclic Compounds (e.g., Oxetanes, Cyclopropanols)

The synthesis of strained ring systems is a significant area of organic chemistry, and functionalized propanols are key starting materials.

Oxetanes : The intramolecular cyclization of 3-halo-1-propanols via the Williamson ether synthesis is a primary method for forming the four-membered oxetane ring. google.com While 1-propanol, 2-bromo-3-chloro- is a 2,3-dihalopropanol, its structure lends itself to the synthesis of highly functionalized epoxides (oxiranes) through base-induced intramolecular displacement of one of the halides. Subsequent manipulation could potentially lead to oxetane derivatives, which are of great interest in medicinal chemistry as surrogates for gem-dimethyl or carbonyl groups. nih.gov The synthesis of oxetanes often involves a one-pot protocol starting from a suitable diol, which is converted to a monohalogenated intermediate before cyclization. acs.org

Cyclopropanols : The synthesis of cyclopropanols can be achieved through various methods, including the reaction of epichlorohydrin (B41342) with a Grignard reagent. pitt.edu Given that 1-propanol, 2-bromo-3-chloro- can be conceptually derived from glycerol or epichlorohydrin, it represents a potential starting point for complex cyclopropanol derivatives. The Kulinkovich reaction, which synthesizes cyclopropanols from esters and Grignard reagents, highlights the importance of functionalized C3 precursors in accessing these strained rings. organic-chemistry.orgresearchgate.net

Analytical Research Applications and Method Development

Beyond its synthetic utility, 1-propanol, 2-bromo-3-chloro- and its isomers or derivatives are subjects of analytical research, particularly in method development for separation and quantification, and in mechanistic studies.

Isotopic Labeling for Reaction Mechanism Elucidation and Metabolic Tracing

Isotopic labeling is a powerful technique to track the journey of molecules through complex reaction pathways or metabolic networks. bitesizebio.com By replacing an atom (like ¹²C or ¹H) with its heavier, stable isotope (like ¹³C or ²H), researchers can follow the labeled molecule using mass spectrometry or NMR. bitesizebio.comnih.gov

An isotopically labeled version of 1-propanol, 2-bromo-3-chloro- could be synthesized and used to:

Elucidate Reaction Mechanisms : In studying a multi-step synthesis, a labeled version of the compound could confirm which atoms are retained, transferred, or eliminated, providing definitive evidence for a proposed mechanism.

Metabolic Tracing : If a drug or agrochemical containing this C3 backbone is developed, a labeled precursor could be used in studies to understand how the compound is metabolized by an organism. This involves administering the labeled compound and analyzing the resulting metabolites to see where the isotopic label ends up. nih.gov

Advanced Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC-MS)

The analysis of small, halogenated, and polar molecules like 1-propanol, 2-bromo-3-chloro- requires robust analytical methods for separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

HPLC : For non-volatile derivatives or related compounds, reverse-phase (RP) HPLC is often used. Methods have been developed for the separation of racemic compounds like (RS)-1-bromo-3-chloro-2-propanol derivatives using chiral columns in normal phase mode. researchgate.net For similar analytes like 1-bromo-3-chloropropane, RP-HPLC methods use a mobile phase of acetonitrile and water with an acid modifier. sielc.com These methods are often scalable for preparative separation to isolate impurities. sielc.comsielc.com

GC-MS : Due to the volatility of many small halogenated propanols, GC-MS is a highly effective analytical tool. It provides both separation based on retention time and structural information from the mass spectrum. GC-MS is used to identify and quantify components in complex mixtures, such as reaction products or environmental samples. biointerfaceresearch.com For example, the analysis of related compounds like 1-bromo-3-chloro-2-propanone is documented with GC-MS data available in spectral libraries. nih.gov The technique is crucial for detecting impurities and byproducts in industrial synthesis.

Table 2: Exemplary Chromatographic Conditions for Related Halo-Alkanes/Alkanols

| Analyte | Method | Column | Mobile Phase / Carrier Gas | Detection |

| 1-Bromo-3-chloropropane | HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS |

| Phenoxy derivative of (RS)-1-bromo-3-chloro-2-propanol | HPLC | Chiralcel ODH (Normal Phase) | n-hexane, Isopropanol (80:20) | UV (254 nm) |

| (R)-3-Chloro-1,2-propanediol | GC-MS | Elite-5MS Capillary Column | Helium | Electron Impact (EI) MS |

| (R)-3-Chloro-1,2-propanediol | HPLC | C18 | Acetonitrile, Water (60:40) | UV (290 nm) |

Development of Polymers and Materials utilizing 1-Propanol, 2-bromo-3-chloro- or its Analogs

While 1-propanol, 2-bromo-3-chloro- is not typically employed as a direct monomer in polymerization reactions, its significance in materials science lies in its role as a versatile precursor for the synthesis of functional monomers, particularly substituted epoxides. The presence of hydroxyl, bromo, and chloro functional groups allows for its conversion into more reactive species that can undergo polymerization, leading to the formation of a variety of functional polymers with tailored properties.

The primary route for utilizing 1-propanol, 2-bromo-3-chloro- in polymer development involves its conversion to a corresponding glycidyl ether or a related epoxide. This transformation is typically achieved through an intramolecular cyclization reaction under basic conditions, where the hydroxyl group deprotonates and displaces one of the adjacent halogen atoms. The resulting epoxide monomer, containing both a bromine and a chlorine atom on the side chain, can then be polymerized through various mechanisms, most notably ring-opening polymerization.

The ring-opening polymerization of such functional epoxides offers a facile pathway to a diverse range of polyethers. acs.orgmsu.edu This method allows for the synthesis of polymers with controlled molecular weights and low polydispersity, particularly when using organoaluminum-based initiators. acs.orgmsu.edu The polymerization can proceed via anionic, cationic, or coordination mechanisms, each offering distinct advantages in controlling the polymer architecture.

A key advantage of using monomers derived from 1-propanol, 2-bromo-3-chloro- is the introduction of halogen functionalities into the polymer backbone. These halogen atoms can serve as reactive sites for post-polymerization modification, enabling the synthesis of a wide array of functional materials. For instance, the halogen groups can be substituted with other functional moieties through nucleophilic substitution reactions, allowing for the attachment of various chemical groups to the polymer chain.

Below is a table summarizing the potential polymerization strategies and resulting polymer types from monomers derived from 1-Propanol, 2-bromo-3-chloro-.

| Derived Monomer | Polymerization Method | Resulting Polymer Type | Key Features of Resulting Polymer |

| 2-(bromomethyl)-3-chlorooxirane | Anionic Ring-Opening Polymerization | Functional Polyether | Halogenated side chains for post-polymerization modification. |

| 2-(bromomethyl)-3-chlorooxirane | Cationic Ring-Opening Polymerization | Functional Polyether | Can be initiated with Lewis acids. |

| Glycidyl ether derivative | Ring-Opening Metathesis Polymerization (if incorporated into a cyclic olefin) | Functional Cycloolefin Polymer | Allows for the synthesis of polymers with functionalized repeat units. |

Research in the broader field of halohydrin-functionalized polymers has demonstrated the utility of these materials. For instance, polyhalohydrins derived from the ring-opening of epoxides on polyolefins have been synthesized and investigated for their structure-property relationships. acs.org These studies highlight the potential for tuning the properties of polymers by incorporating halogen and hydroxyl functionalities.

Environmental Fate and Biotransformation Studies of Halogenated Propanols

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

The hydrolytic degradation of halogenated propanols is a key process influencing their persistence in aquatic environments. The rate of hydrolysis is dependent on the structure of the compound, including the type and position of the halogen atoms. Generally, the ease of hydrolysis follows the trend of the carbon-halogen bond strength, with bromo- compounds degrading faster than chloro- compounds. epa.gov

The degradation of polyhalogenated propanes and propanols can occur through nucleophilic substitution, where the halogen is replaced by a hydroxyl group, or through dehydrohalogenation, which is the elimination of a hydrogen halide. epa.gov The latter is often the dominant pathway in ambient environmental pH conditions. epa.gov For 1-Propanol, 2-bromo-3-chloro-, the presence of both bromine and chlorine atoms suggests a complex degradation profile. The hydrolysis kinetics for polyhalogenated ethanes and propanes are noted to be more complex than for simpler halogenated aliphatic compounds. epa.gov

The rate of hydrolysis is also influenced by temperature and the nature of the solvent. studysmarter.co.uk In general, tertiary halogenoalkanes react the fastest, while primary ones react the slowest. savemyexams.com Given its structure, 1-Propanol, 2-bromo-3-chloro- would be expected to have a reactivity intermediate between simple primary and tertiary haloalkanes.

Table 1: Factors Influencing Hydrolytic Degradation of Halogenated Propanols

| Factor | Influence on Degradation Rate |

| Halogen Type | The carbon-halogen bond strength influences the rate, with C-Br bonds being weaker and more susceptible to cleavage than C-Cl bonds. epa.gov |

| Molecular Structure | The position of the halogen atoms and the presence of adjacent functional groups affect the reaction mechanism and kinetics. epa.gov |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. studysmarter.co.uk |

| pH | Base-mediated dehydrohalogenation can be a significant degradation pathway in aquatic environments. epa.gov |

Microbial and Enzymatic Biotransformation Pathways

Microbial degradation plays a vital role in the natural attenuation of halogenated propanols. Several bacterial strains have been identified that can utilize dichloropropanols as a carbon and energy source. asm.org For instance, Pseudomonas putida strain MC4 has been shown to degrade 2,3-dichloro-1-propanol (B139626). asm.orgnih.gov The degradation often begins with an oxidation step catalyzed by alcohol dehydrogenases. asm.orgnih.gov

A common enzymatic pathway for the degradation of vicinal haloalcohols (where a halogen and a hydroxyl group are on adjacent carbons) is catalyzed by haloalcohol dehalogenases. asm.org These enzymes facilitate the intramolecular displacement of the halogen by the hydroxyl group, which results in the formation of an epoxide, a halide ion, and a proton. asm.orgnih.gov However, compounds like 2-chloro-1-propanol are not easily converted by these enzymes. asm.orgnih.gov

In the case of 2,3-dichloro-1-propanol, a novel dehalogenase from Pseudomonas putida MC4 was found to catalyze its degradation through oxidation and concurrent dehalogenation. nih.govresearchgate.net This is a different mechanism from the epoxide formation pathway. nih.gov Another bacterium, a Pseudomonas sp., was found to convert 2,3-dichloro-1-propanol to 3-chloro-1,2-propanediol, which was then further metabolized. tandfonline.com This transformation was stereospecific. researchgate.nettandfonline.com

The biotransformation of these compounds can also proceed via conjugation with glutathione, a detoxification pathway observed in mammals, leading to the formation of mercapturic acids. inchem.org While direct studies on 1-Propanol, 2-bromo-3-chloro- are limited, the pathways observed for similar dichloropropanols provide a framework for its likely biotransformation.

Formation of Reactive Intermediates and their Subsequent Transformations

The degradation of halogenated propanols, both through abiotic hydrolysis and microbial action, can lead to the formation of reactive intermediates. A key intermediate in the degradation of vicinal haloalcohols is an epoxide. asm.orgnih.gov For example, the enzymatic dehalogenation of a vicinal halohydrin yields the corresponding epoxide. researchgate.net These epoxides are themselves reactive and can undergo further transformations.

In base-catalyzed reactions, halohydrins can be converted to epoxides through an internal Williamson ether synthesis. masterorganicchemistry.com For instance, 1-chloro-2-hydroxy-3-phenoxypropane can be converted to 3-phenoxy-1,2-epoxypropane. core.ac.uk Epoxides can be subsequently hydrolyzed, often under acidic or basic conditions, to form diols (glycols). pressbooks.pub Acid-catalyzed opening of an epoxide ring can result in the formation of a halohydrin. pressbooks.pub

The degradation of 2,3-dichloro-1-propanol by Pseudomonas putida MC4 was shown to proceed through the formation of 2-chloroacrylic acid, which is another type of reactive intermediate. nih.gov The initial oxidative dehalogenation of 2,3-dichloro-1-propanol by the enzyme DppA yields this intermediate. nih.gov

Table 2: Potential Reactive Intermediates from Halogenated Propanol (B110389) Degradation

| Precursor Compound | Degradation Pathway | Reactive Intermediate | Subsequent Transformation |

| Vicinal Haloalcohol | Enzymatic Dehalogenation | Epoxide | Hydrolysis to form a diol. pressbooks.pub |

| Halohydrin | Base-catalyzed intramolecular reaction | Epoxide | Ring-opening reactions. masterorganicchemistry.com |

| 2,3-dichloro-1-propanol | Oxidative Dehalogenation by DppA | 2-chloroacrylic acid | Further degradation via hydrolytic dechlorination or reduction. nih.gov |

Modeling Environmental Persistence and Transport

Modeling the environmental fate of chemicals like 1-Propanol, 2-bromo-3-chloro- is essential for predicting their persistence and potential for long-range transport. Such models incorporate data on physical-chemical properties, degradation rates (hydrolysis, photolysis, biodegradation), and partitioning behavior in different environmental compartments (air, water, soil, sediment). researchgate.netacs.org

For halogenated aliphatic compounds, volatilization from water and soil surfaces can be a significant transport mechanism. iarc.fr The persistence of a chemical in the environment is determined by its combined degradation rates in various media. researchgate.net Models often use parameters like the octanol-water partition coefficient (Kow) to estimate bioaccumulation potential and the soil adsorption coefficient (Koc) to predict mobility in soil. iarc.fr

Future Directions and Research Opportunities for 1 Propanol, 2 Bromo 3 Chloro

Exploration of Novel Reaction Catalysis for Enhanced Selectivity

The presence of two different halogen atoms (bromine and chlorine) presents a significant challenge and opportunity for selective synthesis. Future research should focus on developing novel catalytic systems that can differentiate between the C-Br and C-Cl bonds, as well as control stereochemistry at the chiral center (carbon 2).

Gold-catalyzed reactions have shown promise in promoting regioselective rearrangements in molecules with bromo and chloro groups. nih.govrsc.org Research into similar gold-based or other transition-metal catalysts could lead to highly selective transformations of 1-Propanol, 2-bromo-3-chloro-, allowing chemists to target a specific halogen for substitution or elimination reactions with high precision. Furthermore, the development of iron-based chiral catalysts for asymmetric hydrogenation in related chloro-alcohols has demonstrated the potential to achieve high yields and excellent enantiomeric excess (e.e. value). ccsenet.org Exploring similar earth-abundant and non-toxic metal catalysts for the asymmetric synthesis or modification of 1-Propanol, 2-bromo-3-chloro- would be a significant advancement.

Table 1: Potential Catalytic Systems for Selective Transformations

| Catalytic Approach | Target Selectivity | Potential Advantages |

| Gold (Au)-based Catalysis | Regioselectivity (C-Br vs. C-Cl) | High efficiency in promoting selective migrations and additions in halogenated compounds. nih.govrsc.org |

| Chiral Iron (Fe) Catalysts | Stereoselectivity | Lower cost, reduced toxicity, and proven success in achieving high e.e. values in similar structures. ccsenet.org |

| Phase-Transfer Catalysis (PTC) | Reaction Condition Optimization | Mild reaction conditions, improved reaction rates, and avoidance of side reactions like dehydrohalogenation. phasetransfercatalysis.com |

| Biocatalysis (Enzymes) | Stereospecificity | High specificity for producing optically active compounds, as seen in the microbial stereoinversion of related propanediols. biointerfaceresearch.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis methods can be inefficient and difficult to scale. The integration of the synthesis and derivatization of 1-Propanol, 2-bromo-3-chloro- with continuous flow chemistry and automated platforms offers numerous advantages. researchgate.netsyrris.com

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and greater product purity. researchgate.netnih.gov An automated flow system could facilitate multi-step syntheses involving 1-Propanol, 2-bromo-3-chloro- without the need for isolating intermediates, thereby streamlining the production of a library of derivatives. mpg.de This approach is particularly well-suited for exploring reaction space and for the rapid optimization of synthetic routes to new molecules. syrris.com The ability to couple synthesis with in-line analysis would further accelerate the discovery process. syrris.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, which can significantly reduce the need for trial-and-error experimentation. Future research should leverage advanced computational modeling to predict the reactivity of 1-Propanol, 2-bromo-3-chloro-.

Using methods like Density Functional Theory (DFT), researchers can model reaction pathways and transition states to understand the energetic barriers for reactions at the alcohol, C-Br, or C-Cl sites. This can help in the rational design of catalysts that lower the activation energy for a desired transformation while disfavoring side reactions. Molecular dynamics simulations can provide insights into how the molecule behaves in different solvents and under various conditions, aiding in the optimization of reaction parameters. These predictive models can guide laboratory efforts, making the synthesis of derivatives more efficient and targeted.

Discovery of Undiscovered Bioactive Derivatives and Applications

The structural motifs present in 1-Propanol, 2-bromo-3-chloro- are found in various bioactive compounds. The selective reactivity of its functional groups makes it an ideal scaffold for generating diverse molecular libraries for biological screening. For instance, the bromo- and chloro- groups can be selectively substituted in palladium-catalyzed cross-coupling reactions to build molecular complexity, a technique used with similar precursors like 2-bromo-3-chloronorbornadiene. researchgate.net

Furthermore, research on related small halogenated molecules, such as (R)-3-chloro-1,2-propanediol, has shown they can be substrates for microbial enzymes, leading to optically active products. biointerfaceresearch.com This suggests that derivatives of 1-Propanol, 2-bromo-3-chloro- could exhibit interesting biological activities or could be produced via biocatalytic routes. A systematic exploration of derivatives through high-throughput synthesis and screening could uncover novel applications in pharmaceuticals, agrochemicals, or materials science.

Development of Sustainable and Atom-Economical Synthetic Routes

Green chemistry principles, particularly atom economy, are crucial for modern chemical synthesis. nih.gov Atom economy measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. rsc.org Many traditional synthetic routes for halogenated compounds involve substitution reactions that generate significant inorganic salt waste, resulting in a low atom economy. nih.gov

Future research should prioritize the development of sustainable synthetic routes to 1-Propanol, 2-bromo-3-chloro- and its derivatives that maximize atom economy. researchgate.net This involves designing syntheses based on addition reactions, where all reactant atoms are incorporated into the product. rsc.orgrsc.org For example, exploring the direct, catalyzed addition of reagents across a double bond in a precursor molecule would be a more atom-economical approach than multi-step substitution pathways. google.com Additionally, the use of greener solvents, reducing energy consumption, and employing recyclable catalysts are key aspects that should be integrated into future synthetic designs. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-bromo-3-chloro-1-propanol, and how do reaction conditions influence product yield?

- Methodology : Synthesis typically involves sequential halogenation of 1-propanol derivatives. For example, chlorination at the 3-position using agents like SOCl₂ or PCl₃, followed by bromination at the 2-position with PBr₃ or HBr under controlled conditions. Critical parameters include temperature (exothermic reactions require cooling), solvent polarity (to stabilize intermediates), and stoichiometry to avoid over-halogenation .

- Data Consideration : highlights challenges in stabilizing molecules with adjacent functional groups, suggesting inert atmospheres (N₂/Ar) may reduce decomposition .

Q. What purification strategies are recommended for isolating 2-bromo-3-chloro-1-propanol from reaction mixtures?

- Methodology : Fractional distillation under reduced pressure minimizes thermal degradation. Chromatographic methods (e.g., silica gel column chromatography with hexane/ethyl acetate gradients) can resolve halogenated by-products. Purity assessment via GC-MS or NMR is critical, as noted in protocols for analogous chloropropanols .

Advanced Research Questions

Q. How can headspace SPME-GC-MS be optimized to detect trace impurities in 2-bromo-3-chloro-1-propanol?

- Methodology : Based on , derivatization protocols (e.g., silylation) enhance volatility for GC analysis. Key parameters include fiber coating selection (e.g., polydimethylsiloxane/divinylbenzene), extraction time (30–60 min), and desorption temperature (250–280°C). Method validation should include spike-recovery tests and calibration against certified standards .

Q. What mechanistic insights explain the competing elimination and substitution pathways of 2-bromo-3-chloro-1-propanol under varying conditions?

- Methodology : Steric hindrance at the 2-position (bromo) favors elimination (e.g., dehydrohalogenation to form allylic alcohols), while polar aprotic solvents (e.g., DMF) promote SN2 substitution. Kinetic studies using NMR or IR spectroscopy can track intermediate formation. Computational modeling (DFT) may predict transition states .

Q. How do researchers reconcile contradictory data on the stability of halogenated propanols in aqueous versus anhydrous systems?

- Analysis : notes hydrolysis risks for chloropropanols in aqueous media, while anhydrous storage in amber vials with molecular sieves extends shelf life. Contradictions may arise from trace moisture in "anhydrous" solvents or variable pH. Accelerated stability studies (40°C/75% RH) with HPLC monitoring provide empirical resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.